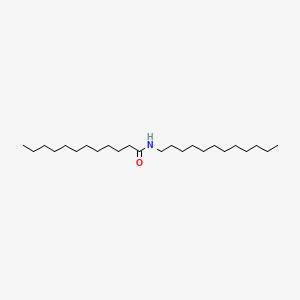
4-(Bromomethyl)-2-ethyl-2-methyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-2-ethyl-2-methyl-1,3-dioxolane is an organic compound characterized by a bromomethyl group attached to a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-ethyl-2-methyl-1,3-dioxolane typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane or acetone under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a pipeline reactor. This method ensures efficient mixing and consistent reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
4-(Bromomethyl)-2-ethyl-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted dioxolanes with various functional groups.
Oxidation: Corresponding alcohols or aldehydes.
Reduction: Methyl-substituted dioxolanes.
科学研究应用
4-(Bromomethyl)-2-ethyl-2-methyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form various bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 4-(Bromomethyl)-2-ethyl-2-methyl-1,3-dioxolane involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the dioxolane ring.
相似化合物的比较
Similar Compounds
- 4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dioxolane
- 4-(Iodomethyl)-2-ethyl-2-methyl-1,3-dioxolane
- 2-Ethyl-2-methyl-1,3-dioxolane
Uniqueness
4-(Bromomethyl)-2-ethyl-2-methyl-1,3-dioxolane is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
207347-51-1 |
|---|---|
分子式 |
C7H13BrO2 |
分子量 |
209.08 g/mol |
IUPAC 名称 |
4-(bromomethyl)-2-ethyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C7H13BrO2/c1-3-7(2)9-5-6(4-8)10-7/h6H,3-5H2,1-2H3 |
InChI 键 |
YDQZOURUNNDPOQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(OCC(O1)CBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


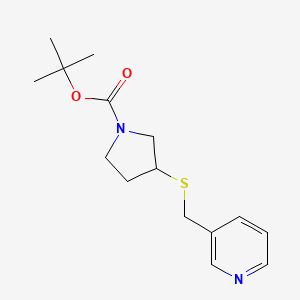
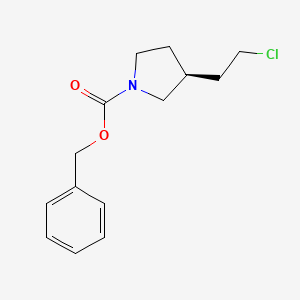
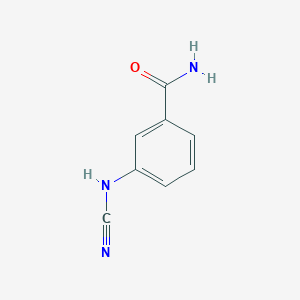
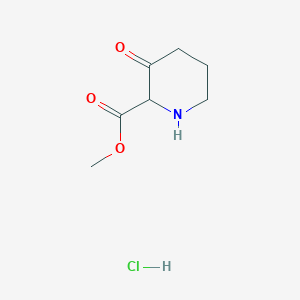

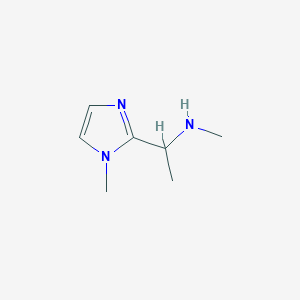
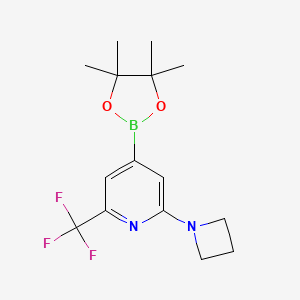
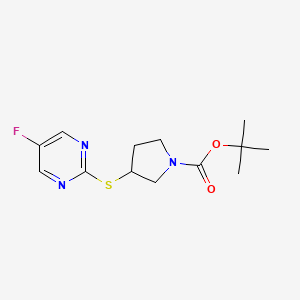
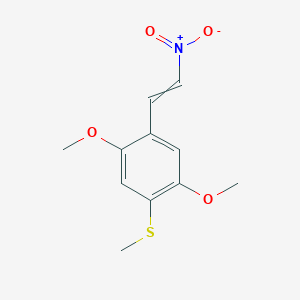

![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)
![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)
![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
